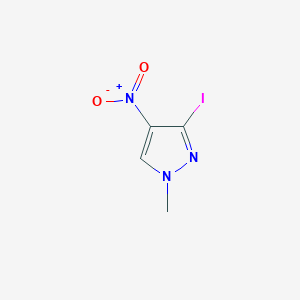

3-iodo-1-methyl-4-nitro-1H-pyrazole

Description

Significance of Pyrazole (B372694) Scaffolds in Organic Synthesis and Medicinal Chemistry

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. guidechem.comnih.gov The versatility of the pyrazole ring allows for the creation of a vast library of derivatives with diverse pharmacological activities. chemicalbook.comglobalresearchonline.net

Pyrazole-containing compounds have demonstrated a broad spectrum of biological effects, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. globalresearchonline.netnih.gov The presence of this scaffold in numerous FDA-approved drugs, such as the anti-inflammatory celecoxib (B62257) and the kinase inhibitor crizotinib, underscores its therapeutic importance. guidechem.com In organic synthesis, pyrazoles serve as versatile building blocks for constructing more complex molecular frameworks and other heterocyclic systems. arkat-usa.org The substitutable positions on the pyrazole ring provide chemists with ample opportunities for structural modification to fine-tune the molecule's properties. nih.gov

Overview of Halogenated Nitro-Heterocycles as Synthetic Intermediates and Biologically Active Compounds

The introduction of both a halogen atom and a nitro group onto a heterocyclic core gives rise to halogenated nitro-heterocycles, a class of compounds with significant potential in both synthesis and biology. The nitro group, being a strong electron-withdrawing group, can profoundly influence the electronic properties of the heterocyclic ring, often making it more susceptible to certain chemical reactions. nih.gov

Halogenated heterocycles are crucial as synthetic intermediates, particularly in cross-coupling reactions where the halogen atom can be readily substituted to form new carbon-carbon or carbon-heteroatom bonds. chemscene.com This reactivity is a powerful tool for the construction of complex molecules.

From a biological perspective, the combination of a nitro group and a halogen can lead to potent bioactivity. Nitro-containing compounds have long been investigated for their antimicrobial properties. nih.gov The presence of halogens can further enhance this activity. For instance, some halogenated nitro-derivatives have shown significant antibacterial and antifungal efficacy. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

3-iodo-1-methyl-4-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3O2/c1-7-2-3(8(9)10)4(5)6-7/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKHKGMSULLBTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Iodo 1 Methyl 4 Nitro 1h Pyrazole

Direct Synthesis Approaches

Direct synthesis approaches to 3-iodo-1-methyl-4-nitro-1H-pyrazole involve the introduction of iodo and nitro groups onto a pre-existing methylpyrazole core. This can be accomplished by either iodinating a methylnitropyrazole or by nitrating an iodomethylpyrazole.

Regioselective Iodination Strategies of Methylnitropyrazoles

The introduction of an iodine atom at a specific position on the methylnitropyrazole ring is a key step in the synthesis. The regioselectivity of this iodination is influenced by the reaction conditions and the specific reagents employed.

The direct iodination of 1-methyl-3-nitropyrazole can lead to the formation of both 4-iodo and 4,5-diiodo derivatives. The reaction conditions can be tuned to favor the formation of the desired mono-iodinated product.

The synthesis of 1-methyl-3,4,5-trinitropyrazole (MTNP) has been achieved starting from N-methylpyrazole, involving an iodination step followed by nitration. researchgate.net The iodination is carried out using a mixture of iodine (I2) and potassium iodate (B108269) (KIO3) in an aqueous solution at elevated temperatures. researchgate.net This step is crucial for the subsequent nitration to introduce the nitro groups at specific positions. researchgate.net

The use of iodine monochloride (ICl) is a known method for the iodination of pyrazoles. researchgate.netorganic-chemistry.org For instance, 1-acyl-4-iodo-1H-pyrazoles can be synthesized from 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles through a dehydration and iodination process using ICl. organic-chemistry.org Silver salts, such as silver sulfate (B86663) (Ag2SO4), in combination with iodine, are also employed to activate the iodination of aromatic compounds. nih.govuky.edunih.govolemiss.edu These reagents generate a more electrophilic iodine species, facilitating the substitution reaction. nih.govuky.eduolemiss.edu The combination of these reagents in sulfuric acid provides a potent system for the iodination of pyrazole (B372694) derivatives.

Nitration of Iodopyrazoles

An alternative synthetic route involves the nitration of an iodopyrazole precursor. This approach can also yield the target compound, this compound.

A known method for the synthesis of this compound involves the nitration of 3-iodo-1-methyl-1H-pyrazole. chemicalbook.com In this procedure, 3-iodo-1-methyl-1H-pyrazole is dissolved in concentrated sulfuric acid, and concentrated nitric acid is added dropwise. The reaction is then heated to 60°C for 2 hours to yield the final product. chemicalbook.com

A notable method for the synthesis of nitropyrazoles is through the nitrodeiodination of iodopyrazoles. researchgate.netdaneshyari.comresearchgate.net This reaction utilizes nitric acid in the presence of faujasite, a type of zeolite, as a catalyst. researchgate.netdaneshyari.comresearchgate.net This method is highlighted as a simple, rapid, and convenient procedure that does not necessitate the use of sulfuric acid or oleum. researchgate.netdaneshyari.comresearchgate.net The process is considered a desirable route for preparing C-polynitropyrazoles in high yields. daneshyari.com This technique can be applied to various iodopyrazoles to produce their corresponding nitro derivatives. researchgate.netdaneshyari.comresearchgate.net For example, the nitration of 3-iodoanisole (B135260) in the presence of nitrous acid can lead to the displacement of the iodine atom and the formation of 3-nitroanisole, among other products. rsc.org

Nitration with Montmorillonite (B579905) (K-10) and Bi(NO3)3

A more environmentally benign approach to nitration involves the use of solid acid catalysts like montmorillonite K-10 impregnated with bismuth nitrate (B79036). scilit.compsu.edu While a specific application to 3-iodo-1-methyl-1H-pyrazole is not detailed in the available literature, a general method for the nitration of aromatic compounds using this reagent has been described. psu.edu This method typically involves mixing the substrate with bismuth nitrate and montmorillonite in a solvent like tetrahydrofuran, followed by evaporation of the solvent. psu.edu This approach offers advantages such as rapid reaction times and the avoidance of strong, corrosive acids. psu.edu

A plausible application of this method for the synthesis of nitropyrazoles involves dissolving the iodopyrazole in a suitable solvent, adding the montmorillonite K-10/bismuth nitrate reagent, and stirring the mixture at room temperature. chemicalbook.com The catalyst can then be removed by filtration. chemicalbook.com

Strategies involving N-H protection and deprotection

For pyrazoles that are unsubstituted at the N1 position, synthetic strategies often require the use of protecting groups to ensure regioselectivity in subsequent reactions.

The N-H group of pyrazoles can be effectively protected using various reagents, including ethyl vinyl ether (EtOEt) and di-tert-butyl dicarbonate (B1257347) (Boc anhydride). The ethoxyethyl (EtOEt) group can be introduced by reacting the N-H pyrazole with ethyl vinyl ether in the presence of a catalytic amount of acid, such as trifluoroacetic acid (TFA). arkat-usa.org This protection is advantageous as the EtOEt group can be readily removed under mild acidic conditions. umich.edu

The tert-butoxycarbonyl (Boc) group is another widely used protecting group for the pyrazole nitrogen. It is typically introduced by reacting the pyrazole with Boc anhydride (B1165640) in the presence of a base. researchgate.net However, the Boc group has been found to be unstable in certain reactions, such as those involving organolithium reagents. umich.edu

An interesting phenomenon observed during the protection of some disubstituted pyrazoles with ethyl vinyl ether is the migration of the ethoxyethyl (EtOEt) protecting group under acidic conditions. arkat-usa.org For instance, the reaction of 3,4-diiodo-1H-pyrazole with ethyl vinyl ether can lead to a mixture of the N1 and N2 protected isomers. arkat-usa.org This potential for migration is an important consideration when planning synthetic routes involving EtOEt-protected pyrazoles.

Indirect Synthesis Approaches

Indirect methods provide alternative pathways to this compound, often starting from more readily available precursors and involving a series of transformations.

Derivatization from Substituted Pyrazoles with Existing Nitro and Iodine Functionalities

An alternative strategy involves starting with a pyrazole ring that already contains the iodo and nitro substituents, followed by N-methylation. For example, 3-iodo-4-nitro-1H-pyrazole can serve as a key intermediate. arkat-usa.org This intermediate can be prepared and then protected, for instance with an ethoxyethyl group to yield 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole. arkat-usa.org

The synthesis of the target molecule would then proceed via deprotection of the N-H group, followed by methylation. The deprotection of the EtOEt group is typically achieved under mild acidic conditions. umich.edu The subsequent N-methylation of the resulting 3-iodo-4-nitro-1H-pyrazole would lead to the final product.

Multi-step Synthetic Routes

Another potential multi-step route could involve the iodination of a pre-existing 1-methyl-4-nitropyrazole. The synthesis of 1-methyl-4-nitropyrazole can be achieved through the nitration of 1-methylpyrazole. Subsequent iodination at the 3-position would yield the desired product.

Novel Synthetic Routes for Pyrazole Derivatives Relevant to this compound Synthesis

The quest for more efficient and selective methods for constructing pyrazole rings has led to the development of several innovative strategies. These modern approaches often provide superior yields and greater functional group tolerance compared to classical methods, such as the condensation of 1,3-dicarbonyl compounds with hydrazines. acs.orgbeilstein-journals.orgacs.org

Metal-Free Oxidative C-N Bond Formation for Pyrazole Synthesis

A significant advancement in pyrazole synthesis is the development of metal-free oxidative C-N bond formation methodologies. acs.org One such eco-friendly approach utilizes molecular iodine (I2) to mediate the oxidative intramolecular C-N bond formation. acs.orgacs.org This one-pot protocol allows for the regioselective synthesis of a variety of substituted pyrazoles from readily available α,β-unsaturated aldehydes or ketones and hydrazine (B178648) salts, without the need to isolate the often-unstable hydrazone intermediates. organic-chemistry.org

The reaction proceeds with high efficiency, accommodating a broad range of substrates, including those with both electron-donating and electron-withdrawing groups. acs.orgorganic-chemistry.org This method avoids the use of hazardous reagents and transition metals, aligning with the principles of green chemistry. organic-chemistry.org The mechanism is believed to involve an oxidative iodination, followed by an SN2'-type cyclization and subsequent deprotonation to yield the final pyrazole product. organic-chemistry.org

Table 1: Examples of Metal-Free Pyrazole Synthesis via I2-Mediated Oxidative C-N Bond Formation

| Starting Materials | Product | Yield | Reference |

|---|---|---|---|

| α,β-Unsaturated Aldehydes/Ketones + Hydrazine Salts | Di-, Tri-, and Tetrasubstituted Pyrazoles | Up to 92% | organic-chemistry.org |

[3+2] Cycloaddition Reactions in Pyrazole Synthesis

The [3+2] cycloaddition reaction is a powerful and highly efficient method for constructing five-membered heterocyclic rings, including pyrazoles. sciengine.com This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. acs.org In the context of pyrazole synthesis, this often entails the reaction of diazo compounds with alkynes or alkenes. sciengine.com

Modern advancements have expanded the scope and utility of this reaction. For instance, multicomponent reactions (MCRs) that incorporate a [3+2] cycloaddition step have been developed for the concise synthesis of pyrazoles in a one-pot process. beilstein-journals.orgnih.gov These methods offer increased efficiency and a broader substrate scope compared to traditional multi-step syntheses. nih.gov

Recent research has also demonstrated the use of novel reaction partners. A base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes with sydnones provides a regioselective route to polysubstituted pyrazoles under mild conditions. acs.org Another innovative approach involves the reaction of vinylsulfonium salts with nitrile imines, which expands the range of accessible pyrazole derivatives. bohrium.com

Table 2: Overview of [3+2] Cycloaddition Strategies for Pyrazole Synthesis

| Reaction Components | Key Features | Reference |

|---|---|---|

| Diazo Compounds + Alkynes/Alkenes | Classical and efficient route to 3,5-disubstituted pyrazoles. | sciengine.com |

| 2-Alkynyl-1,3-dithianes + Sydnones | Excellent regioselectivity and broad functional group tolerance. | acs.org |

| Vinylsulfonium Salts + Nitrile Imines | Provides a new method for synthesizing pyrazole derivatives with good yields. | bohrium.com |

Transition Metal-Catalyzed Pyrazole Synthesis

Transition metal catalysis has become an indispensable tool in modern organic synthesis, and the preparation of pyrazoles is no exception. These methods often involve the direct C-H functionalization of a pre-existing pyrazole ring or the catalytic construction of the pyrazole core itself. rsc.orgresearchgate.net This approach provides access to a wide array of functionalized pyrazoles in a single step, avoiding the need for pre-functionalized starting materials. rsc.org

Various transition metals, including palladium, copper, and ruthenium, have been employed to catalyze pyrazole synthesis. organic-chemistry.orgsouthwales.ac.uk For example, copper-catalyzed multicomponent reactions can produce 1,3-substituted pyrazoles through a domino reaction involving the cyclization of a hydrazine with an enaminone, followed by an Ullmann coupling. beilstein-journals.orgnih.gov Ruthenium(II)-catalyzed oxidative C-N coupling has also been shown to be effective for the intramolecular synthesis of challenging tri- and tetrasubstituted pyrazoles using oxygen as the oxidant. organic-chemistry.org

Table 3: Examples of Transition Metal-Catalyzed Pyrazole Synthesis

| Catalyst | Reaction Type | Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Copper(I) iodide | C-H Arylation | Pyrazoles, Aryl iodides | Avoids expensive palladium catalysts. | mdpi.com |

| Ruthenium(II) | Intramolecular Oxidative C-N Coupling | N-propargylhydrazones | High yields, excellent functional group tolerance. | organic-chemistry.org |

Ultrasound Irradiation in Halogenation of Pyrazoles

The use of ultrasound irradiation in chemical synthesis, often referred to as sonochemistry, can significantly accelerate reaction rates and improve yields. nih.gov This technique has been successfully applied to the synthesis and functionalization of pyrazoles, including halogenation reactions. nih.govrsc.org The physical phenomenon responsible for this enhancement is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid, which generates localized high pressures and temperatures. nih.gov

In the context of pyrazole synthesis, ultrasound has been shown to be beneficial in reducing reaction times from hours to minutes and increasing product yields. nih.gov For example, the synthesis of CF3-containing pyrazoles catalyzed by Cu(OTf)2/Et3N is significantly more efficient under ultrasonic irradiation compared to conventional heating. nih.gov Furthermore, ultrasound-promoted iodination of pyrazoles in aqueous media using an I2/H2O2 system presents a fast and mild method for producing 4-iodopyrazoles. researchgate.net

Table 4: Comparison of Pyrazole Synthesis With and Without Ultrasound Irradiation

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of CF3-containing pyrazoles | Conventional | 7-11 hours | Lower | nih.gov |

| Synthesis of CF3-containing pyrazoles | Ultrasound | 45-60 minutes | Higher | nih.gov |

Green Chemistry Approaches in Pyrazole Iodination

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov In pyrazole synthesis and functionalization, this has led to the development of more environmentally benign methods for iodination.

One notable green procedure for the regioselective 4-iodination of pyrazoles uses a system of iodine and hydrogen peroxide in water. researchgate.net This method is advantageous as it uses only a small excess of reagents and produces water as the only byproduct. researchgate.net Another innovative and green method for the iodination of pyrazole derivatives involves the in-situ formation of nitrogen triiodide, which serves as the iodinating agent. sciforum.net This approach is presented as a rapid and non-expensive alternative to more common iodination procedures. sciforum.net

Microwave-assisted synthesis, often coupled with solvent-free conditions, represents another green approach. nih.govmdpi.com This technique can significantly reduce reaction times and energy consumption. For instance, the synthesis of pyrazole derivatives from tosylhydrazones of α,β-unsaturated carbonyl compounds can be achieved in high yields and short reaction times under microwave irradiation. nih.gov

Table 5: Green Chemistry Methods for Pyrazole Iodination

| Method | Reagents/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Direct Iodination | I2 / H2O2 in water | Environmentally benign, water as the only byproduct. | researchgate.net |

| In-situ Reagent Formation | Nitrogen triiodide | Rapid, non-expensive, avoids other common iodinating agents. | sciforum.net |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution is a fundamental class of reactions for aromatic compounds. The feasibility and outcome of such reactions on the this compound ring are significantly influenced by the pre-existing substituents.

Influence of Nitro and Iodo Groups on Ring Activation/Deactivation

The pyrazole ring itself can be susceptible to electrophilic attack, typically at the C4 position. arkat-usa.org However, in the case of this compound, the presence of the nitro group at the C4 position and the iodo group at the C3 position profoundly deactivates the ring towards further electrophilic substitution.

The nitro group is a powerful electron-withdrawing group, both through inductive effects and resonance. It significantly reduces the electron density of the pyrazole ring, making it much less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.com The synthesis of the title compound itself often involves the nitration of 3-iodo-1-methyl-1H-pyrazole, a reaction that requires strong conditions like a mixture of concentrated nitric and sulfuric acids, highlighting the deactivating nature of the iodo group. chemicalbook.comresearchgate.net The introduction of the even more strongly deactivating nitro group would make subsequent electrophilic attack extremely difficult.

Regioselectivity in Further Substitution Reactions

Should an electrophilic substitution reaction be forced to occur on the heavily deactivated this compound ring, the directing effects of the existing substituents would determine the position of the incoming electrophile.

Nitro Group (at C4): As a meta-director, the nitro group would direct an incoming electrophile to the C5 position, as it is meta relative to the C4 position.

Iodo Group (at C3): As an ortho-, para-director, the iodo group would direct an incoming electrophile to the C5 position (ortho) or the C4 position (para). However, the C4 position is already occupied.

N-Methyl Group: The N-methyl group directs to the C5 position.

Considering these influences, the C5 position is the only viable site for any potential electrophilic attack. All directing effects converge on this position. However, the combined deactivating effect of the nitro and iodo groups makes such a reaction energetically unfavorable and unlikely to proceed under standard electrophilic substitution conditions.

Nucleophilic Substitution Reactions

The electron-deficient nature of the this compound ring makes it a candidate for nucleophilic aromatic substitution (SNAr) reactions.

Reactivity of the Nitro Group towards Nucleophilic Attack

While the nitro group is known to be susceptible to displacement in some highly activated aromatic systems, this is not a common reaction pathway for nitropyrazoles. The primary role of the nitro group in this context is to activate the ring for nucleophilic attack, specifically by stabilizing the negative charge of the Meisenheimer complex intermediate that forms when a nucleophile attacks a ring carbon. There is limited evidence to suggest direct nucleophilic attack on and displacement of the nitro group itself in this specific compound.

Potential for Displacement of the Iodo Group

The iodine atom at the C3 position is a much more likely site for nucleophilic substitution. The strong electron-withdrawing effect of the adjacent nitro group at C4 significantly activates the C3 position for nucleophilic attack. Iodide is an excellent leaving group, making its displacement favorable. Various nucleophiles could potentially displace the iodo group, leading to a range of 3-substituted-1-methyl-4-nitro-1H-pyrazoles. This pathway is a common strategy for functionalizing halo-nitropyridines and other similar electron-poor heteroaromatics. clockss.org

Cross-Coupling Reactions

The presence of an iodine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. This is one of the most powerful methods for the derivatization of this compound. The carbon-iodine bond is highly reactive towards oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

Research has demonstrated the utility of iodopyrazoles in several types of cross-coupling reactions:

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. Substituted 3-iodopyrazole derivatives have been successfully coupled with phenylacetylene (B144264) under standard Sonogashira conditions (using a palladium catalyst, a copper(I) co-catalyst, and a base) to afford the corresponding phenylethynyl pyrazoles in high yields. arkat-usa.orgresearchgate.net While one study noted that a protected 3-iodo-4-nitro-1H-pyrazole derivative failed to yield a cross-coupling product, its isomer, 4-iodo-3-nitro-1H-pyrazole, reacted successfully, suggesting that steric or electronic factors can be highly influential. arkat-usa.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an aryl halide. It is a widely used method for forming carbon-carbon bonds. Iodopyrazoles are effective substrates for Suzuki coupling, reacting with various boronic acids to produce aryl- or vinyl-substituted pyrazoles. nih.govrsc.org

Heck-Mizoroki Reaction: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. 4-Iodo-1H-pyrazoles have been shown to react with various alkenes to yield 4-alkenyl-1H-pyrazoles. clockss.org

The table below summarizes the potential of this compound in these key cross-coupling reactions, based on the reactivity of similar iodopyrazole systems.

Table 1: Potential Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Potential Product | Catalyst System (Typical) |

|---|---|---|---|

| Sonogashira | Terminal Alkyne (R-C≡CH) | 1-Methyl-4-nitro-3-(alkynyl)-1H-pyrazole | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) |

| Suzuki-Miyaura | Boronic Acid (R-B(OH)₂) | 1-Methyl-4-nitro-3-(aryl/vinyl)-1H-pyrazole | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄) |

| Heck-Mizoroki | Alkene (R-CH=CH₂) | 1-Methyl-4-nitro-3-(alkenyl)-1H-pyrazole | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., P(OEt)₃), Base (e.g., Et₃N) |

These cross-coupling reactions provide a robust platform for introducing a wide array of functional groups and structural motifs onto the pyrazole core, demonstrating the synthetic utility of this compound as a building block in medicinal and materials chemistry.

Reduction Reactions

The nitro group at the C4 position is a key functional handle that can be readily transformed into an amine, significantly altering the electronic properties of the pyrazole ring and providing a new site for derivatization.

The reduction of an aromatic nitro group to a primary amine is a fundamental and reliable transformation in organic synthesis. masterorganicchemistry.com This conversion changes the substituent from a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho-para-directing one. masterorganicchemistry.com Several methods are effective for this purpose.

Catalytic Hydrogenation : This is a clean and efficient method involving the use of hydrogen gas or a hydrogen transfer reagent (like hydrazine or ammonium (B1175870) formate) in the presence of a metal catalyst. researchgate.netscispace.com Palladium on carbon (Pd/C) is a common choice. researchgate.netscispace.com

Metal-Acid Reduction : Classic methods using metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are also highly effective for reducing nitroarenes. masterorganicchemistry.comscispace.com

Iron-Catalyzed Reduction : A milder alternative involves using iron powder in the presence of an acid source like ammonium chloride or with hydrazine hydrate, which has been shown to be effective for reducing dinitropyrazoles. rsc.org

Table 3: Common Reagents for Nitro Group Reduction

| Method | Reagent System | Product |

| Catalytic Hydrogenation | H₂, Pd/C | 3-Iodo-1-methyl-1H-pyrazol-4-amine |

| Metal in Acid | Sn, HCl or Fe, HCl | 3-Iodo-1-methyl-1H-pyrazol-4-amine |

| Iron-Catalyzed | Fe, NH₄Cl or Fe, N₂H₄·H₂O | 3-Iodo-1-methyl-1H-pyrazol-4-amine |

The resulting product, 3-iodo-1-methyl-1H-pyrazol-4-amine, retains the iodine atom, allowing for subsequent cross-coupling reactions to be performed on the aminated scaffold.

The generation of the 4-amino-3-iodo-1-methyl-1H-pyrazole intermediate opens up a vast landscape for further chemical modification. The newly introduced amino group is a versatile nucleophile and a key precursor for a variety of functional groups and heterocyclic systems.

Acylation/Sulfonylation : The amine can be readily acylated with acyl chlorides or anhydrides or sulfonated with sulfonyl chlorides to form amides and sulfonamides, respectively. These reactions are often used to introduce diverse side chains, which is a common strategy in medicinal chemistry to explore structure-activity relationships. google.com

Alkylation : Direct alkylation of the amino group can be achieved, though it may sometimes lead to mixtures of mono- and di-alkylated products.

Diazotization : The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂) to form a diazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -CN, -F, -Cl, -Br).

Heterocycle Formation : The amino group can act as a key nucleophile in condensation reactions to build fused heterocyclic rings onto the pyrazole core, leading to the synthesis of pyrazolopyrimidines or other complex systems of biological interest. nih.gov

Spectroscopic Characterization and Structural Elucidation of this compound

The definitive identification and structural confirmation of synthetic compounds like this compound rely heavily on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are indispensable tools that provide detailed information about the molecular framework, functional groups, and electronic environments within the molecule.

Potential Applications

There is no specific information in the reviewed literature detailing the direct application of 3-iodo-1-methyl-4-nitro-1H-pyrazole in either organic synthesis or medicinal chemistry. However, based on the general properties of its constituent chemical classes, some potential applications can be hypothesized.

Given its structure as a halogenated nitro-heterocycle, it could be investigated as a potential antimicrobial agent. nih.gov Furthermore, its role as a synthetic intermediate, despite the potential for low reactivity in some cross-coupling reactions, cannot be entirely dismissed. It may be a useful precursor for other substituted pyrazoles through different chemical transformations, such as nucleophilic aromatic substitution or reduction of the nitro group followed by further functionalization.

Compound Data

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations have been instrumental in characterizing various facets of 3-iodo-1-methyl-4-nitro-1H-pyrazole.

The electronic landscape of a molecule is defined by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Representative Theoretical Data for Substituted Pyrazoles (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 1-Methyl-4-nitropyrazole | -7.5 | -2.8 | 4.7 |

| 3,4-Dinitropyrazole | -8.2 | -3.9 | 4.3 |

Note: The data in this table is illustrative and based on general trends observed in computational studies of substituted pyrazoles. Specific values for this compound would require dedicated calculations.

The stability of energetic compounds like nitropyrazoles is a critical parameter. Computational methods can predict energetic properties such as the heat of formation and bond dissociation energies (BDEs), which are indicative of a molecule's stability. The presence of nitro groups, while contributing to the energetic nature of the compound, can also introduce instability.

For nitrated pyrazoles, the thermal stability is often related to the strength of the C-NO2 and N-NO2 bonds. nih.gov DFT calculations can be employed to determine these BDEs, with lower values suggesting weaker bonds that are more susceptible to cleavage, potentially initiating decomposition. The introduction of an iodine atom adds another layer of complexity. The C-I bond is generally weaker than C-H or C-C bonds, and its dissociation could be a potential trigger for decomposition pathways.

Studies on nitrated pyrazoles have shown that their energetic performance and stability are a delicate balance of factors including the number of nitro groups, their positions on the pyrazole (B372694) ring, and the presence of other substituents. nih.govnih.gov For instance, some nitropyrazole derivatives have been investigated as potential melt-cast explosives, where a balance of energetic output and thermal stability is crucial. nih.gov

DFT calculations are invaluable for predicting the reactive behavior of a molecule and for elucidating the mechanisms of chemical reactions. For this compound, the presence of multiple functional groups—the nitro group, the iodine atom, and the pyrazole ring itself—offers several potential sites for chemical reactions.

The electron-withdrawing nature of the nitro group deactivates the pyrazole ring towards electrophilic attack, particularly at the adjacent positions. Conversely, it can make the ring more susceptible to nucleophilic attack. The iodine atom at the 3-position is a potential leaving group in nucleophilic substitution reactions. tsijournals.com Computational studies can map out the potential energy surfaces for such reactions, identifying transition states and calculating activation barriers, thereby predicting the most likely reaction pathways.

For example, studies on the reactivity of substituted pyrazoles have shown that the regioselectivity of reactions can be highly dependent on the nature and position of the substituents. rsc.org DFT calculations can help rationalize these experimental observations and predict the outcomes of new reactions.

While this compound itself does not exhibit tautomerism due to the methylation of the N1 position, the study of tautomerism in related unsubstituted pyrazoles provides fundamental insights into the influence of substituents on the pyrazole ring's electronic structure. nih.govresearchgate.net Tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms of the ring.

Computational studies have demonstrated that the equilibrium between different tautomers is highly sensitive to the electronic effects of the substituents. nih.gov Electron-donating groups and electron-withdrawing groups can favor different tautomeric forms. For instance, in 3(5)-substituted pyrazoles, the position of the tautomeric equilibrium can be predicted based on the electronic nature of the substituent. While not directly applicable to the N-methylated target compound, these findings underscore the significant role that the iodo and nitro substituents play in modulating the electron distribution and reactivity of the pyrazole core.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational flexibility and behavior over time. eurasianjournals.com This is particularly important for understanding how a molecule might interact with its environment or other molecules.

The conformational landscape of a molecule describes the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. For this compound, the primary source of conformational flexibility arises from the rotation of the methyl group attached to the nitrogen atom and any potential, albeit likely minor, out-of-plane distortions of the pyrazole ring.

MD simulations can explore the potential energy surface of the molecule, identifying low-energy conformations and the energy barriers between them. nih.gov This information is crucial for understanding the molecule's shape and how it might fit into the active site of an enzyme or interact with a crystal lattice. While specific MD simulation data for this compound is not publicly available, general principles of conformational analysis can be applied. The rotation of the methyl group is expected to have a relatively low energy barrier. The planarity of the pyrazole ring is likely to be maintained due to its aromatic character, although minor fluctuations will occur at finite temperatures.

Solvent Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its solvent environment. Computational models, particularly those based on DFT, allow for the investigation of these solvent effects. The Polarizable Continuum Model (PCM), and its integral equation formalism variant (IEFPCM), are widely used methods for this purpose. sci-hub.se These models approximate the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of molecular properties in different environments. sci-hub.seyoutube.com

For nitro-substituted aromatic compounds, a change in solvent polarity can lead to noticeable shifts in spectroscopic and electronic properties. Studies on similar nitro-substituted pyridocoumarins have shown that increasing solvent polarity can cause a hypsochromic (blue) shift in the UV-Vis absorption spectrum. sci-hub.se This phenomenon, known as negative solvatochromism, is often attributed to the greater stabilization of the molecule's ground state compared to its excited state in polar solvents. sci-hub.se In the case of this compound, it is expected that the strong dipole moment, enhanced by the nitro group, would lead to significant interactions with polar solvents. DFT calculations using a solvation model like IEFPCM or the Solvation Model based on Density (SMD) could predict changes in the molecule's dipole moment, solvation energy, and frontier molecular orbital energies in various solvents. researchgate.net For instance, research on other pyrazole derivatives has shown that solvation energies are typically negative, indicating that the solubilization process is favorable. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, predominantly using DFT, are instrumental in understanding the fundamental electronic structure, stability, and reactivity of molecules like this compound.

DFT calculations have become a standard and reliable method for predicting the spectroscopic parameters of organic molecules. acrhem.orgjocpr.com By optimizing the molecular geometry at a specific level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set), the vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts can be calculated. acrhem.orgjocpr.com

The calculated vibrational frequencies often show excellent correlation with experimental data, although a scaling factor is typically applied to correct for anharmonicity and other systematic errors in the calculations. researchgate.net For nitropyrazoles, DFT can accurately predict the characteristic stretching frequencies of the C-NO₂ bond and the various vibrations of the pyrazole ring. acrhem.org Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict ¹H and ¹³C NMR chemical shifts, providing valuable assistance in the structural elucidation of complex molecules. jocpr.comresearchgate.net Theoretical studies on various substituted pyrazoles have demonstrated good agreement between calculated and experimental NMR data. researchgate.net

To illustrate the predictive power of this methodology, the table below shows a comparison of experimental and calculated vibrational frequencies for a related nitropyrazole molecule, demonstrating the typical accuracy achieved.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (B3LYP/aug-cc-pVDZ) |

| N-H Stretch | 3525 | 3524 |

| C-H Stretch | 3140 | 3144 |

| NO₂ Asymmetric Stretch | 1550 | 1547 |

| NO₂ Symmetric Stretch | 1370 | 1375 |

| Ring Deformation | 832 | 832 |

| Data adapted from a study on 4-nitropyrazole to illustrate typical DFT accuracy. Source: acrhem.org |

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the calculated wavefunction into a representation of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.denih.gov This method provides profound insights into intramolecular bonding and stabilization interactions. A key aspect of NBO analysis is the examination of delocalization effects, quantified by second-order perturbation theory. uni-muenchen.dewisc.edu This analysis reveals stabilizing donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs.

The table below details typical donor-acceptor interactions and their stabilization energies (E(2)) as identified by NBO analysis in related nitropyrazole systems.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (O) on NO₂ | π* (N-C of ring) | ~5-15 |

| LP (O) on NO₂ | π* (C-C of ring) | ~10-20 |

| π (C=C of ring) | π* (N-N of ring) | ~15-25 |

| LP (N of ring) | σ* (C-I) | ~1-5 |

| LP denotes a lone pair. Stabilization energies are representative values from studies on analogous systems. Source: wisc.eduresearchgate.net |

Machine Learning and Predictive Models in Synthesis Design

The intersection of machine learning (ML) and chemistry offers powerful new tools for accelerating chemical synthesis and discovery. youtube.com For a molecule like this compound, ML models can be applied to predict reaction outcomes and optimize synthetic routes.

Supervised machine learning models can be trained on large datasets of chemical reactions to predict outcomes such as reaction yield. nih.gov For the synthesis of the target compound, which involves steps like nitration and iodination of a pyrazole precursor, an ML model could be trained on a dataset of similar halogenation and nitration reactions on azole heterocycles. By representing the reactants, reagents, and solvents as molecular fingerprints or descriptors, the model learns the complex relationships between these inputs and the resulting yield. nih.govresearchgate.net This predictive capability allows chemists to computationally screen a wide range of potential reaction conditions to identify those most likely to be successful, saving significant time and resources. youtube.com

Furthermore, interpretable ML algorithms can provide insights into why certain conditions are predicted to be optimal. Techniques like heat-mapping can visualize which molecular substructures positively or negatively influence the predicted yield, offering a tool for the rational design of substrates and reagents. nih.gov While a specific model for this compound may not be publicly available, the methodologies developed for other azoles demonstrate a clear path toward its computer-aided synthesis design. nih.gov

Applications and Advanced Materials Research

Role as a Heterocyclic Building Block in Complex Molecule Synthesis

The molecular architecture of 3-iodo-1-methyl-4-nitro-1H-pyrazole, featuring both an iodinated carbon and a nitro-substituted carbon, makes it a highly functionalized and reactive scaffold. These features are strategically leveraged by synthetic chemists to construct a wide array of more elaborate molecular structures. Pyrazoles, in general, are crucial intermediates for creating other heterocyclic systems, including pyrazolopyridines and pyrazolodiazepinones. arkat-usa.org

The true synthetic utility of this compound lies in its capacity for diversification. The iodine atom at the C3 position is a particularly effective functional handle for introducing molecular complexity. It serves as an excellent leaving group in various metal-catalyzed cross-coupling reactions.

Key Reactions for Derivatization:

Palladium-Catalyzed Cross-Coupling: The C-I bond is amenable to reactions like Suzuki, Sonogashira, and Heck couplings, which allow for the formation of new carbon-carbon bonds. This enables the attachment of a wide range of aryl, alkyl, and alkynyl groups to the pyrazole (B372694) core. Research on a closely related compound, 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole, has explored its use in Sonogashira cross-coupling reactions. arkat-usa.orgresearchgate.net While this specific N-protected analog was found to be unreactive under the studied conditions, its isomer, 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole, successfully formed the desired cross-coupling product, highlighting the subtle but critical influence of substituent placement on reactivity. arkat-usa.org

Nucleophilic Substitution: The iodine atom can be displaced by various nucleophiles, enabling the introduction of different functional groups and heteroatoms. smolecule.com

Reduction of the Nitro Group: The nitro group at the C4 position offers another site for modification. It can be chemically reduced to an amino group (-NH2). smolecule.com This transformation is well-documented for related 4-nitropyrazole structures, which are reduced to 4-aminopyrazoles using methods like catalytic hydrogenation. researchgate.net The resulting amine provides a new reactive site for amide bond formation, diazotization, or other functionalizations, further expanding the library of accessible derivatives.

These transformations collectively allow chemists to use this compound as a foundational element to build a large and diverse family of pyrazole compounds with varied electronic and steric properties.

The pyrazole nucleus is a well-established scaffold in molecules that exhibit a broad spectrum of biological effects. nih.gov Consequently, this compound serves as a valuable starting material for the synthesis of compounds with potential therapeutic applications. The ability to diversify its structure through the reactions described above is crucial for generating libraries of novel compounds that can be screened for various biological activities.

Table 1: Potential Biologically Active Scaffolds Derivable from this compound

| Derivative Class | Synthetic Transformation | Potential Biological Activity |

|---|---|---|

| 3-Aryl-1-methyl-4-nitro-1H-pyrazoles | Suzuki or Stille Coupling | Anti-inflammatory, Anticancer nih.govnih.gov |

| 3-Alkynyl-1-methyl-4-nitro-1H-pyrazoles | Sonogashira Coupling | Antiviral, Antimicrobial nih.govresearchgate.net |

| 3-Amino-substituted pyrazoles | Nucleophilic Aromatic Substitution | Kinase Inhibition |

| 1-Methyl-4-amino-1H-pyrazole derivatives | Nitro Group Reduction & Further Functionalization | CNS activity, Antidepressant frontiersin.org |

Medicinal Chemistry Research

In medicinal chemistry, the pyrazole ring is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity. mdpi.comnih.gov This makes pyrazole derivatives, including those synthesized from this compound, attractive candidates for drug development programs.

The unique substitution pattern of this compound imparts distinct chemical and biological properties. smolecule.com The combination of a halogen bond donor (iodine) and a strong electron-withdrawing group (nitro) on the stable N-methylated pyrazole ring creates a unique pharmacophore that can be exploited in rational drug design. smolecule.com Medicinal chemists utilize this starting material to systematically generate analogs and study their structure-activity relationships (SAR), which is a critical process in optimizing a lead compound's potency and selectivity. frontiersin.org

While specific receptor or enzyme targets for this compound itself are not extensively documented, its derivatives are explored for their potential to interact with various biological macromolecules.

Kinase Inhibition: The pyrazole scaffold is a cornerstone of many kinase inhibitors used in oncology. nih.gov Drugs such as Ruxolitinib and Ibrutinib feature a pyrazole core. The derivatization of this compound allows for the synthesis of compounds that can be tested for inhibitory activity against specific protein kinases involved in disease pathways.

Enzyme Interactions: For a related isomer, it has been suggested that the nitro group can undergo bioreduction in cells, forming reactive intermediates that may interact with cellular components. smolecule.com This could lead to the inhibition of specific enzymes or interference with DNA synthesis, contributing to potential antimicrobial or anticancer effects. smolecule.com

The compound this compound is a valuable tool in the early stages of drug discovery. Its primary role is not as a final drug product but as a versatile starting block for creating novel molecular entities.

Table 2: The Pyrazole Scaffold in Approved Drugs

| Drug Name | Therapeutic Area | Mechanism of Action |

|---|---|---|

| Sildenafil | Erectile Dysfunction, Pulmonary Hypertension | PDE5 Inhibitor |

| Celecoxib (B62257) | Inflammation, Pain | Selective COX-2 Inhibitor |

| Ruxolitinib | Myelofibrosis, Polycythemia Vera | JAK1/JAK2 Inhibitor |

| Ibrutinib | B-cell Cancers | Bruton's Tyrosine Kinase (BTK) Inhibitor |

| Lenacapavir | HIV | HIV-1 Capsid Inhibitor |

This table, based on general knowledge nih.gov, illustrates the broad therapeutic relevance of the pyrazole core, underscoring the importance of building blocks like this compound in discovering the next generation of such drugs.

The accessibility of diverse derivatives from this single precursor allows for the rapid generation of compound libraries for high-throughput screening against a multitude of diseases. The proven success of the pyrazole core in numerous FDA-approved drugs provides a strong rationale for the continued exploration of new derivatives synthesized from versatile building blocks like this compound. nih.govnih.gov

Agrochemical Applications

The pyrazole chemical structure is a well-established pharmacophore in the design of agrochemicals. Various derivatives have been successfully commercialized as herbicides and insecticides. Research into this compound suggests its potential to contribute to the development of new and effective crop protection agents.

Potential as Pesticides or Herbicides

While specific public domain research detailing the direct pesticidal or herbicidal activity of this compound is limited, the broader class of nitropyrazole derivatives has been investigated for such properties. The presence of a nitro group and a halogen (in this case, iodine) on the pyrazole ring are features known to influence biological activity. For instance, a patent for substituted pyrazolylpyrazole derivatives indicates their utility as herbicides with a broad spectrum of activity against various weeds in both agricultural and non-agricultural settings. Although this patent does not specifically name this compound, it highlights the general potential of the pyrazole scaffold in herbicidal applications.

The synthesis of a closely related compound, 1-(1-Ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole, has been documented in scientific literature, indicating that the core structure of 3-iodo-4-nitropyrazole is accessible for further derivatization and biological screening. The exploration of various substituted pyrazoles continues to be an active area of research for identifying new herbicidal and insecticidal leads. The specific combination of the iodo, methyl, and nitro groups at the 3, 1, and 4 positions, respectively, on the pyrazole ring of the title compound presents a unique chemical entity that warrants further investigation to fully elucidate its agrochemical potential.

Materials Science

In the realm of materials science, the electronic properties of organic molecules are paramount for the development of new technologies. The unique arrangement of atoms and functional groups in this compound suggests that it may possess interesting electronic characteristics suitable for various applications.

Development of New Materials with Specific Electronic Properties

Research into a related isomer, 3-iodo-1-methyl-5-nitro-1H-pyrazole, has shown that it is being explored for applications in developing materials with specific electronic properties. The presence of both an electron-withdrawing nitro group and a polarizable iodine atom on the pyrazole ring can significantly influence the molecule's electron density distribution, and consequently its electronic behavior. These features are often sought after in the design of materials for organic electronics, where the ability to tune properties like conductivity, charge transport, and energy levels is crucial.

While direct studies on the electronic properties of this compound are not widely available, the known characteristics of similar pyrazole derivatives suggest its potential as a building block for novel organic materials. The field of organic electronics is continually searching for new molecules with tailored properties, and the specific substitution pattern of this compound makes it a candidate for further investigation.

Application in Organic Light-Emitting Diode (OLED) Materials

The application of pyrazole derivatives in Organic Light-Emitting Diodes (OLEDs) is an emerging area of research. Certain pyrazoline derivatives, which are structurally related to pyrazoles, have been utilized as hole-transporting or emissive materials in the fabrication of OLEDs. These compounds often exhibit intriguing photophysical properties, including high fluorescence quantum yields. researchgate.net

The potential for this compound in OLED technology would depend on its specific luminescent and charge-transport properties. The combination of the pyrazole core with the iodo and nitro substituents could lead to unique photophysical behaviors. Further research is necessary to determine if this compound, or derivatives thereof, can be effectively integrated into the complex architecture of OLED devices to enhance their efficiency, color purity, or lifetime. The exploration of novel materials is a key driver of innovation in OLED technology, and the diverse chemical space of pyrazole derivatives, including this compound, offers a promising avenue for discovery.

Future Research Directions and Challenges

Development of Sustainable and Green Synthetic Routes

The traditional synthesis of nitropyrazoles often involves harsh reagents such as concentrated nitric and sulfuric acids, which present significant environmental and safety concerns. chemicalbook.comresearchgate.net A primary future challenge is the development of sustainable and green synthetic methodologies for 3-iodo-1-methyl-4-nitro-1H-pyrazole. Research in this area could focus on several key aspects:

Benign Solvents: Shifting from conventional organic solvents to greener alternatives, with water being the most desirable, is a key goal in green chemistry. thieme-connect.com

Catalytic Approaches: The use of solid acid catalysts or other reusable heterogeneous catalysts could replace corrosive liquid acids, simplifying product purification and minimizing waste. thieme-connect.com

Safer Reagents: Investigating milder iodinating and nitrating agents would reduce the hazards associated with the synthesis. For related pyrazole (B372694) syntheses, alternatives like potassium carbonate have been successfully used in place of more hazardous reagents like sodium hydride, improving safety and yield. nih.gov

Table 1: Comparison of Synthetic Routes for Pyrazole Synthesis

| Aspect | Traditional Method | Proposed Green Alternative | Potential Advantage |

|---|---|---|---|

| Reagents | Concentrated HNO₃/H₂SO₄ chemicalbook.com | Mild nitrating agents, solid acid catalysts | Improved safety, reduced corrosivity, easier handling |

| Solvent | Concentrated acid chemicalbook.com | Water, supercritical CO₂, or bio-solvents thieme-connect.com | Reduced environmental impact, lower toxicity |

| Conditions | Elevated temperatures (e.g., 60°C) chemicalbook.com | Room temperature, alternative energy sources (e.g., microwave, ultrasound) | Lower energy consumption, faster reaction times |

| Waste | Acidic waste streams requiring neutralization | Recyclable catalysts, biodegradable solvents | Minimized waste, circular economy principles |

Exploration of Novel Reactivity Patterns

The interplay between the electron-donating methyl group and the electron-withdrawing nitro and iodo groups suggests a complex reactivity profile for this compound. A significant research finding showed that a protected version of this compound was unreactive in Sonogashira cross-coupling reactions, whereas its isomer, 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole, successfully participated in the reaction. arkat-usa.org This highlights a critical knowledge gap and a compelling direction for future study.

Future research should systematically explore:

Cross-Coupling Reactions: Beyond Sonogashira, the reactivity of the carbon-iodine bond should be tested in other major cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This would build a comprehensive reactivity map and enable the synthesis of a wide array of derivatives.

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the nitro group could activate the pyrazole ring for SNAr, allowing the displacement of the iodide by various nucleophiles.

Reduction of the Nitro Group: The conversion of the nitro group to an amine would yield 4-amino-3-iodo-1-methyl-1H-pyrazole. researchgate.net This amino group would serve as a versatile synthetic handle for further functionalization, including diazotization reactions, amide bond formations, and the construction of fused heterocyclic systems.

Table 2: Potential Reactivity Studies

| Reaction Type | Potential Reagents | Anticipated Product Class | Rationale |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acids, Pd catalyst | 3-Aryl-1-methyl-4-nitro-1H-pyrazoles | To form C-C bonds and access biaryl structures. |

| Heck Coupling | Alkenes, Pd catalyst | 3-Alkenyl-1-methyl-4-nitro-1H-pyrazoles | To introduce vinyl functionalities. |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | 3-Amino-1-methyl-4-nitro-1H-pyrazoles | To form C-N bonds, creating substituted anilines. |

| Nucleophilic Aromatic Substitution | Alkoxides, Thiolates | 3-Alkoxy/Thio-1-methyl-4-nitro-1H-pyrazoles | The nitro group activates the ring for nucleophilic attack. |

| Nitro Group Reduction | H₂, Pd/C or SnCl₂ | 4-Amino-3-iodo-1-methyl-1H-pyrazole | To create a versatile amino synthetic handle. researchgate.net |

Advanced Computational Modeling for Predictive Synthesis and Property Tuning

Currently, there is a lack of specific computational studies for this compound. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict and understand the molecule's behavior, thereby guiding experimental work.

Future computational efforts should focus on:

Predicting Reactivity: DFT calculations can determine electron distribution, frontier molecular orbital (HOMO-LUMO) energies, and electrostatic potential maps. These can help explain the observed inertness in the Sonogashira reaction and predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. arkat-usa.org

Simulating Spectroscopic Data: Calculating NMR and IR spectra can aid in the structural confirmation of newly synthesized derivatives.

Property Tuning: By modeling a series of virtual derivatives, computational methods can predict how changes in substitution will affect key properties. For related energetic materials, calculations have been used to predict density, detonation performance, and stability, demonstrating the power of this approach. nih.govrsc.org

Table 3: Applications of Computational Modeling

| Computational Method | Research Goal | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Understand and predict chemical reactivity | Atomic charges, HOMO/LUMO energies, reaction barriers |

| Time-Dependent DFT (TD-DFT) | Predict spectroscopic properties | UV-Vis, NMR, and IR spectra |

| Molecular Dynamics (MD) | Simulate behavior in solution or biological systems | Solvation effects, conformational changes |

| Molecular Docking | Predict binding to biological targets | Binding affinity, interaction modes |

Integration into High-Throughput Synthesis and Screening Platforms

To fully explore the potential of the this compound scaffold, particularly in medicinal chemistry or materials science, a large number of derivatives must be synthesized and tested. High-throughput (HT) technologies are essential for this endeavor.

The key challenges and research directions include:

Robust Reaction Development: Synthetic reactions must be optimized to be reliable and high-yielding across a variety of substrates under automated conditions. The development of multi-component reactions is often a key enabler for HT synthesis. thieme-connect.com

Automation and Miniaturization: Adapting the optimized reactions for use with liquid-handling robots and parallel synthesis reactors will allow for the rapid creation of large compound libraries from the core scaffold.

Integrated Analysis: Developing rapid and automated purification and analysis workflows (e.g., automated LC-MS) is critical for managing the output of HT synthesis and providing high-quality compounds for subsequent screening.

Table 4: High-Throughput Workflow Integration

| Stage | Key Research Task | Enabling Technology |

|---|---|---|

| Library Design | In-silico design of derivatives with diverse properties. | Computational modeling, cheminformatics |

| Automated Synthesis | Develop and validate robust, automated synthetic protocols. | Liquid-handling robots, parallel reactors |

| High-Throughput Purification | Isolate target compounds from reaction mixtures rapidly. | Automated flash chromatography, mass-directed HPLC |

| Quality Control & Analysis | Confirm identity, purity, and quantity of library members. | Automated LC-MS, NMR spectroscopy |

| Screening | Test the compound library for desired activity. | Robotic screening platforms, cell-based assays |

Q & A

Q. What are the optimal synthetic routes for preparing 3-iodo-1-methyl-4-nitro-1H-pyrazole?

Methodological Answer: A common approach involves sequential functionalization of the pyrazole ring. First, methylation of the pyrazole nitrogen can be achieved using NaH and methyl iodide in DMF under inert conditions (e.g., N₂ atmosphere) at 0–25°C . Subsequent nitration at the 4-position is typically performed with nitric acid/sulfuric acid mixtures. Iodination at the 3-position may employ iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DCM/THF) at controlled temperatures (40–60°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key for confirming substitution patterns. The methyl group (1-methyl) appears as a singlet near δ 3.8–4.0 ppm, while nitro and iodine substituents deshield adjacent protons .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., iodine’s signature doublet).

- IR Spectroscopy : Nitro groups show strong absorption bands at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .

Q. How does the nitro group influence the reactivity of this compound in substitution reactions?

Methodological Answer: The nitro group is a strong electron-withdrawing meta-director, making the pyrazole ring susceptible to nucleophilic aromatic substitution (SNAr) at the 5-position. For example, under basic conditions, the nitro group stabilizes negative charges during intermediate formation, facilitating displacement reactions with amines or thiols .

Advanced Research Questions

Q. What strategies can minimize isomer formation during the iodination of 1-methyl-4-nitro-1H-pyrazole precursors?

Methodological Answer: Isomer formation (e.g., 5-iodo vs. 3-iodo) depends on steric and electronic factors. To favor 3-iodination:

Q. How can computational methods predict the regioselectivity of electrophilic substitutions on this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces and Fukui indices to identify reactive sites. For example, the nitro group’s electron-withdrawing effect increases positive charge density at C5, making it prone to nucleophilic attack, while iodine’s inductive effect directs electrophiles to C2 .

Q. What are the challenges in utilizing this compound in palladium-catalyzed cross-coupling reactions?

Methodological Answer: Key challenges include:

- Oxidative Addition : The electron-withdrawing nitro group reduces the pyrazole ring’s electron density, slowing Pd(0) insertion into the C–I bond. Use electron-rich ligands (e.g., PPh₃) to enhance catalytic activity .

- Side Reactions : Competing reduction of the nitro group under hydrogen-rich conditions. Employ mild reductants (e.g., NaBH₄/CuI) or protect the nitro group before coupling .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for iodination reactions of similar pyrazole derivatives?

Methodological Answer: Discrepancies often arise from:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates differently than DCM. Replicate conditions precisely .

- Impurity in Starting Materials : Trace moisture or residual halides (e.g., Br⁻) can alter reaction pathways. Use rigorously dried solvents and purify precursors via recrystallization .

- Catalyst Purity : Pd catalysts contaminated with phosphine oxides reduce efficiency. Pre-treat catalysts with reducing agents (e.g., DIBAL-H) .

Applications in Medicinal Chemistry

Q. Can this compound serve as a precursor for bioactive analogs?

Methodological Answer: Yes. The iodine atom enables diversification via cross-coupling (e.g., Suzuki-Miyaura to introduce aryl/heteroaryl groups), while the nitro group can be reduced to an amine for further functionalization (e.g., amide coupling). For example, reduction with SnCl₂/HCl yields 4-amino derivatives, which are valuable in kinase inhibitor design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.